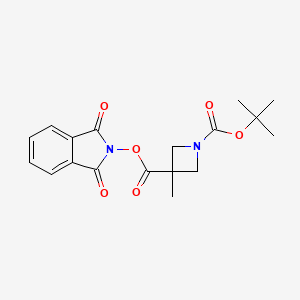
1-(Tert-butyl) 3-(1,3-dioxoisoindolin-2-YL) 3-methylazetidine-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methylazetidine-1,3-dicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a tert-butyl group, a dioxoisoindoline moiety, and an azetidine ring, making it a unique structure for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methylazetidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl azetidine-1,3-dicarboxylate with a dioxoisoindoline derivative under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
1-tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methylazetidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methylazetidine-1,3-dicarboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methylazetidine-1,3-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways . The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid .
- tert-butyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]piperazine-1-carboxylate .
Uniqueness
1-tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methylazetidine-1,3-dicarboxylate stands out due to its combination of a tert-butyl group, a dioxoisoindoline moiety, and an azetidine ring. This unique structure provides distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C18H20N2O6 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
1-O-tert-butyl 3-O-(1,3-dioxoisoindol-2-yl) 3-methylazetidine-1,3-dicarboxylate |
InChI |
InChI=1S/C18H20N2O6/c1-17(2,3)25-16(24)19-9-18(4,10-19)15(23)26-20-13(21)11-7-5-6-8-12(11)14(20)22/h5-8H,9-10H2,1-4H3 |
Clave InChI |
ISYRLIAYSSKOMT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C1)C(=O)OC(C)(C)C)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















